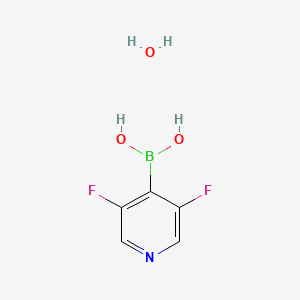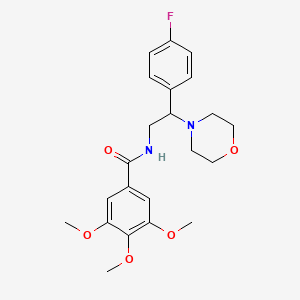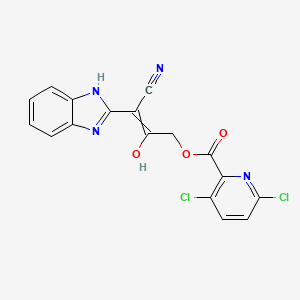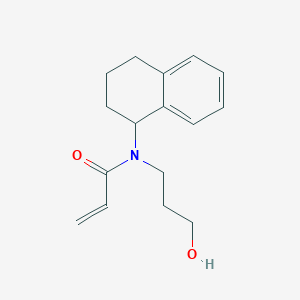
3,5-Difluoropyridine-4-boronic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoropyridine-4-boronic acid hydrate (DFPB) is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is widely used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Boronic acids play a pivotal role in catalysis and organic synthesis, including Suzuki cross-coupling reactions. A study highlights the use of palladium-catalyzed Suzuki reactions involving polybromofluoropyridine scaffolds and aromatic boronic acid derivatives, leading to the synthesis of polyfunctional heteroaromatic derivatives (Benmansour et al., 2007) [https://consensus.app/papers/polyhalogenoheterocyclic-compounds-part-suzuki-benmansour/d6a6c5bedb235344a5254623c1fa1f20/?utm_source=chatgpt]. This suggests that 3,5-Difluoropyridine-4-boronic acid hydrate could be utilized in similar cross-coupling reactions to synthesize complex organic molecules.
Sensing Applications
Boronic acids are known for their sensing capabilities, especially for the detection of fluoride ions and diols. A study on colorimetric turn-on sensing of fluoride ions highlights the utility of pyridinium boranes in detecting fluoride ions through a biphasic system, indicating the potential of boronic acid derivatives, including possibly this compound, in environmental and biological sensing applications (Wade & Gabbaï, 2009) [https://consensus.app/papers/colorimetric-turnon-sensing-ions-h2ochcl3-mixtures-wade/169068f3f99b589aa9ae6a0567fad682/?utm_source=chatgpt].
Fluorescence and Optical Properties
The modification of lanthanide metal-organic frameworks (LMOFs) with boric acid to tune optical properties for dual-fluorescence emission is another innovative application. This application is crucial for the selective detection of fluoride ions, demonstrating the versatility of boronic acids in enhancing the optical and sensing capabilities of materials (Yang et al., 2017) [https://consensus.app/papers/boricacidfunctional-lanthanide-metalorganic-yang/00dc739c808a523fb6492622106a2e9c/?utm_source=chatgpt].
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, boronic acids contribute to the development of dynamic covalent materials and hydrogels. The study of electron-deficient borinic acid polymers explores their synthesis, supramolecular assembly, and application as catalysts in amide bond formation, underscoring the potential of boronic acids in creating responsive materials (Baraniak et al., 2019) [https://consensus.app/papers/electrondeficient-borinic-acid-polymers-synthesis-baraniak/fc1e85592bfc5ceeaa6b529d566e0b8a/?utm_source=chatgpt].
Mécanisme D'action
Target of Action
The primary target of 3,5-Difluoropyridine-4-boronic acid hydrate is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium . The result is the formation of a new carbon–carbon bond .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the rate of release of the active boronic acid can affect the outcome of the reaction . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Propriétés
IUPAC Name |
(3,5-difluoropyridin-4-yl)boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-3-1-9-2-4(8)5(3)6(10)11;/h1-2,10-11H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSIAAOXPAATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)F)(O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)
![2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2802407.png)
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)
![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene](/img/structure/B2802420.png)
![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)


![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)
![5-(7-Fluoroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2802428.png)
